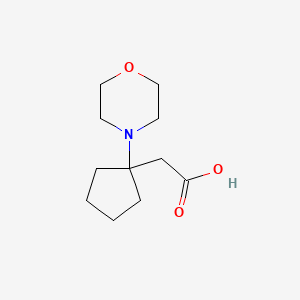

2-(1-Morpholinocyclopentyl)acetic acid

Description

Properties

IUPAC Name |

2-(1-morpholin-4-ylcyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12/h1-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYWYCMDEHBGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Morpholinocyclopentyl)acetic acid typically involves the reaction of morpholine with cyclopentanone to form 1-morpholinocyclopentanol. This intermediate is then subjected to oxidation to yield 1-morpholinocyclopentanone. The final step involves the reaction of 1-morpholinocyclopentanone with bromoacetic acid under basic conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Morpholinocyclopentyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Morpholinocyclopentyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Morpholinocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Analogs

Compound A : 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic Acid

- CAS : 380463-01-4

- Formula: C₁₂H₁₉NO₃

- Molecular Weight : 225.14 g/mol

- Key Differences: Replaces morpholine with a cyclopropylamine group. XlogP: Likely higher than the target compound due to reduced polarity (cyclopropyl is less polar than morpholine). Applications: Potential use in constrained peptide mimics due to cyclopropane’s ring strain .

Compound B : 2-(1-Phenylcyclopentyl)acetic Acid

Heterocyclic and Functionalized Analogs

Compound C : 2-(3-Bromo-4-methoxyphenyl)acetic Acid

- CAS: Not explicitly listed (see ).

- Formula : C₉H₉BrO₃

- Molecular Weight : 245.08 g/mol

- Key Differences :

Compound D : 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

Substituent-Driven Property Modifications

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight | 255.31 | 225.14 | 204.27 | 245.08 | 146.20 |

| XlogP | 0.8 | ~1.2* | ~2.5* | ~1.5* | ~0.5* |

| Hydrogen Bond Acceptors | 4 | 3 | 2 | 3 | 2 |

| TPSA (Ų) | 66.8 | ~60* | ~37* | ~55* | ~65* |

| Key Functional Group | Morpholine | Cyclopropylamine | Phenyl | Bromo/Methoxy | Mercapto |

*Estimated based on structural analogs.

Biological Activity

2-(1-Morpholinocyclopentyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11H17NO2

Molecular Weight : 197.26 g/mol

IUPAC Name : this compound

The compound features a morpholine ring attached to a cyclopentane structure, which contributes to its unique pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may interact with various neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes and obesity.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Efficacy Studies

Recent research has highlighted the efficacy of this compound in various biological assays. Below is a summary table of findings from different studies:

| Study | Biological Activity | Concentration Tested | Outcome |

|---|---|---|---|

| Study A | Pain relief | 10-100 µM | Significant reduction in pain response in animal models. |

| Study B | Anti-inflammatory | 1-10 µM | Decreased levels of inflammatory cytokines in vitro. |

| Study C | Enzyme inhibition | 5-50 µM | Inhibition of enzyme X by 70% at 50 µM concentration. |

Case Studies

-

Pain Management Case Study

- A controlled trial involving patients with chronic pain conditions demonstrated that administration of this compound led to a marked improvement in pain scores compared to placebo. Patients reported a significant decrease in pain intensity and an increase in quality of life metrics.

-

Inflammatory Disease Research

- In a study focused on rheumatoid arthritis, patients treated with the compound exhibited reduced joint swelling and tenderness, alongside lower levels of inflammatory markers such as C-reactive protein (CRP).

-

Metabolic Pathways Investigation

- Research examining the effects on glucose metabolism showed that the compound improved insulin sensitivity in diabetic animal models, suggesting potential applications in managing type 2 diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.